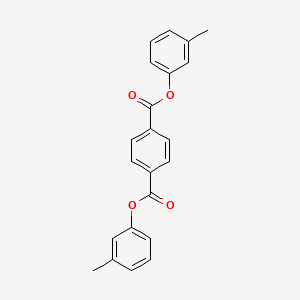
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is an organic compound with the molecular formula C22H18O4. It is a type of ester derived from 1,4-benzenedicarboxylic acid and 3-methylphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester can be synthesized through esterification reactions. One common method involves reacting 1,4-benzenedicarboxylic acid with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: Bis(3-methylphenyl)methanol.
Substitution: Nitro or halogenated derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 1,4-benzenedicarboxylic acid, bis(3-methylphenyl) ester depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release the active components, which then interact with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(4-methylphenyl) ester
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is unique due to its specific ester groups and the position of the methyl substituents on the phenyl rings. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
1539-05-5 |
|---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
bis(3-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
InChI-Schlüssel |
HWZUNHMTOHHEIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





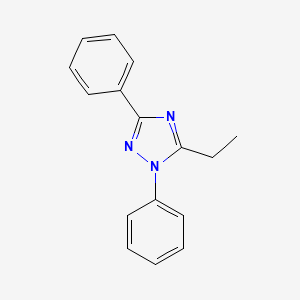
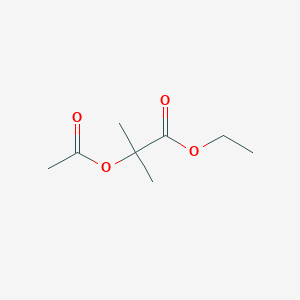

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
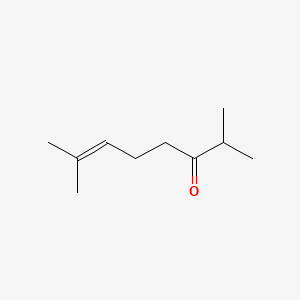
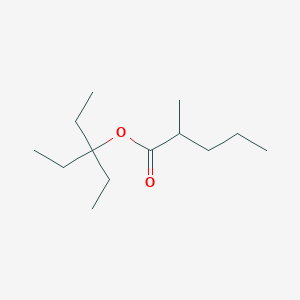
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
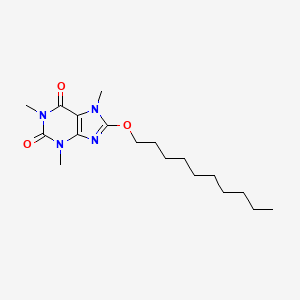

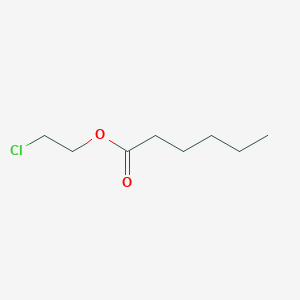
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
